molecular formula C8H6F4O2 B1356510 1,3-Bis(difluoromethoxy)benzene CAS No. 22236-12-0

1,3-Bis(difluoromethoxy)benzene

Cat. No. B1356510
CAS RN: 22236-12-0
M. Wt: 210.13 g/mol
InChI Key: WKUYZOKJVGOZNE-UHFFFAOYSA-N
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Description

“1,3-Bis(difluoromethoxy)benzene” is a chemical compound with the CAS Number: 22236-12-0 . It has a molecular weight of 210.13 and a linear formula of C8H6F4O2 .


Molecular Structure Analysis

The molecular structure of “1,3-Bis(difluoromethoxy)benzene” is represented by the linear formula C8H6F4O2 . The average mass is 210.126 Da .


Physical And Chemical Properties Analysis

“1,3-Bis(difluoromethoxy)benzene” is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Based on the information available, here is a comprehensive analysis of the scientific research applications of 1,3-Bis(difluoromethoxy)benzene:

Proteomics Research

1,3-Bis(difluoromethoxy)benzene is mentioned as a specialty product for proteomics research applications. Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound may be used in the identification and quantification of proteins, understanding protein-protein interactions, and studying post-translational modifications .

Single-Benzene-Based Fluorophores

The compound is part of single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone. These fluorophores are used in various imaging and analytical techniques due to their fluorescence properties .

Food Contact Materials Safety Assessment

1,3-Bis(difluoromethoxy)benzene has been evaluated for safety as a substance to be used in food contact materials. This involves assessing the potential migration of substances from packaging into food and evaluating any possible health risks .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the signal word “Warning” and hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1,3-bis(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c9-7(10)13-5-2-1-3-6(4-5)14-8(11)12/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUYZOKJVGOZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60537140
Record name 1,3-Bis(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(difluoromethoxy)benzene

CAS RN

22236-12-0
Record name 1,3-Bis(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22236-12-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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